N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentanecarboxamide
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Overview
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound with the molecular formula C24H28ClN3O2 and a molecular weight of 425.96 . This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a cyclopentane carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Chlorophenyl Group Introduction:
Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide moiety through a series of reactions involving cyclopentanone and phenyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide
- N-{[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]carbamothioyl}thiophene-2-carboxamide
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C24H28ClN3O2 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H28ClN3O2/c1-18(29)27-13-15-28(16-14-27)22-10-9-20(17-21(22)25)26-23(30)24(11-5-6-12-24)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3,(H,26,30) |
InChI Key |
RQEJPFLJRDPSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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